3,4,5,6-Tetrachloropyridine-2-carbonyl chloride
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Overview
Description
3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is a chlorinated heterocyclic compound with the molecular formula C6Cl5NO. It is a derivative of pyridine, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions, and a carbonyl chloride group is attached at the 2 position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5,6-Tetrachloropyridine-2-carbonyl chloride can be synthesized through the chlorination of pyridine derivatives. One common method involves the chlorination of 2-pyridinecarboxylic acid using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete chlorination .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrachloropyridine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is highly reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used.
Hydrolysis: This reaction can be performed under mild acidic or basic conditions, often using water or aqueous solutions.
Major Products Formed
Scientific Research Applications
3,4,5,6-Tetrachloropyridine-2-carbonyl chloride is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloropyridine-2-carbonyl chloride involves its high reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce different functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Similar in structure but with an additional chlorine atom at the 2 position.
3,4,5,6-Tetrachloropyridine-2-carboxylic acid: The hydrolyzed form of 3,4,5,6-tetrachloropyridine-2-carbonyl chloride.
2,3,5,6-Tetrachloropyridine-4-sulfenyl chloride: Another chlorinated pyridine derivative used in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carbonyl chloride group. This combination imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3,4,5,6-tetrachloropyridine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5NO/c7-1-2(8)4(6(11)13)12-5(10)3(1)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBUWNXYNYVENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)C(=O)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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